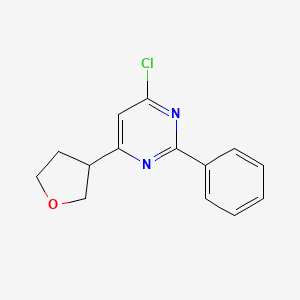4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine
CAS No.:
Cat. No.: VC15832171
Molecular Formula: C14H13ClN2O
Molecular Weight: 260.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H13ClN2O |
|---|---|
| Molecular Weight | 260.72 g/mol |
| IUPAC Name | 4-chloro-6-(oxolan-3-yl)-2-phenylpyrimidine |
| Standard InChI | InChI=1S/C14H13ClN2O/c15-13-8-12(11-6-7-18-9-11)16-14(17-13)10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2 |
| Standard InChI Key | NHBPQSOCWIGXMQ-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC1C2=CC(=NC(=N2)C3=CC=CC=C3)Cl |
Introduction
Structural Characterization and Molecular Design
The pyrimidine ring in 4-chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine serves as a planar scaffold that facilitates π-π interactions with biological targets. The chlorine atom at position 4 introduces electronegativity, potentially influencing electron distribution and reactivity. The phenyl group at position 2 contributes to lipophilicity, while the tetrahydrofuran-3-yl substituent at position 6 introduces stereochemical complexity and hydrogen-bonding capabilities .
Stereochemical Considerations
The tetrahydrofuran-3-yl group introduces a chiral center at the C3 position of the tetrahydrofuran ring. Studies on analogous compounds, such as (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, demonstrate that chiral chromatography can resolve enantiomers, with the R-configuration exhibiting specific biological activities . For the target compound, the stereochemistry of the tetrahydrofuran moiety may critically affect its binding affinity to enzymes or receptors.
Spectroscopic Identification
Although spectral data for the exact compound is unavailable, related pyrimidines are characterized by distinct FTIR and signals. For example, the thiourea-derived pyrimidines in Biginelli reactions show NH stretches at 3200–3300 cm and thiocarbonyl (C=S) peaks near 1250 cm . In , protons on the tetrahydropyrimidine ring typically resonate between δ 2.5–5.0 ppm, while aromatic protons from phenyl groups appear at δ 7.0–8.5 ppm .
Synthetic Methodologies and Optimization
The synthesis of 4-chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine likely involves multi-step reactions, leveraging established pyrimidine-forming strategies.
Precursor Selection and Cyclocondensation
A plausible route begins with the condensation of a β-keto ester (e.g., ethyl acetoacetate) with a substituted aldehyde and thiourea or urea under acidic conditions—a modification of the Biginelli reaction . For instance, furan-2-carbaldehyde has been used to introduce furan derivatives at the C4 position of pyrimidines . Adapting this method, tetrahydrofuran-3-carbaldehyde could serve as the aldehyde component, with subsequent chlorination at position 4.
Table 1: Hypothetical Reaction Conditions for Pyrimidine Synthesis
Chlorination Strategies
Introducing chlorine at position 4 may involve electrophilic substitution using reagents like POCl₃ or SOCl₂. In the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, chlorination was achieved via reaction with phosphorus oxychloride, yielding a dichloropyrimidine intermediate . Similar conditions could be applied post-cyclocondensation to install the chlorine substituent.
Purification and Chiral Resolution
Column chromatography with chloroform/methanol mixtures or chiral stationary phases may purify the final product. For enantiomerically pure samples, chiral HPLC using columns like Chiralpak® could resolve stereoisomers, as demonstrated for tetrahydrofuran-containing pyrimidines .
Physicochemical Properties and Stability
The compound’s solubility, melting point, and stability are influenced by its substituents.
Solubility and Lipophilicity
The chlorine and phenyl groups enhance lipophilicity, likely rendering the compound sparingly soluble in water but soluble in organic solvents like ethanol or DMSO. Analogous compounds, such as 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters, exhibit solubility in acetone and petroleum ether , suggesting similar behavior for the target molecule.
Thermal Stability
Pyrimidines with electron-withdrawing groups (e.g., chlorine) generally exhibit higher melting points. For example, 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate has a melting point of 215–217°C . The target compound’s melting point is expected to exceed 200°C, though experimental validation is required.
Hydrogen-Bonding and Crystal Packing
The tetrahydrofuran oxygen and pyrimidine nitrogen atoms can participate in intermolecular hydrogen bonds, influencing crystal packing. In (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, N–H···O and O–H···O bonds form infinite chains , a feature that may extend to the target compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume